![molecular formula C20H23IN6O2 B4333371 3-[(4-IODO-1H-PYRAZOL-1-YL)METHYL]-N-({4-[(PIPERIDIN-1-YL)METHYL]PHENYL}METHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4333371.png)
3-[(4-IODO-1H-PYRAZOL-1-YL)METHYL]-N-({4-[(PIPERIDIN-1-YL)METHYL]PHENYL}METHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Overview
Description
3-[(4-IODO-1H-PYRAZOL-1-YL)METHYL]-N-({4-[(PIPERIDIN-1-YL)METHYL]PHENYL}METHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an iodinated pyrazole ring, a piperidine moiety, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-IODO-1H-PYRAZOL-1-YL)METHYL]-N-({4-[(PIPERIDIN-1-YL)METHYL]PHENYL}METHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the iodination of a pyrazole precursor using iodine and a suitable oxidizing agent.
Attachment of the piperidine moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a benzyl halide.
Construction of the oxadiazole ring: The oxadiazole ring is formed through a cyclization reaction involving a carboxylic acid derivative and a hydrazine derivative.
Final coupling: The final step involves coupling the iodinated pyrazole, piperidine, and oxadiazole intermediates under suitable reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(4-IODO-1H-PYRAZOL-1-YL)METHYL]-N-({4-[(PIPERIDIN-1-YL)METHYL]PHENYL}METHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodinated pyrazole ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
3-[(4-IODO-1H-PYRAZOL-1-YL)METHYL]-N-({4-[(PIPERIDIN-1-YL)METHYL]PHENYL}METHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-IODO-1H-PYRAZOL-1-YL)METHYL]-N-({4-[(PIPERIDIN-1-YL)METHYL]PHENYL}METHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: An isomer of iodobenzoic acid with similar iodinated aromatic structure.
Other iodinated pyrazoles: Compounds with similar pyrazole rings but different substituents.
Uniqueness
The uniqueness of 3-[(4-IODO-1H-PYRAZOL-1-YL)METHYL]-N-({4-[(PIPERIDIN-1-YL)METHYL]PHENYL}METHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE lies in its combination of structural features, which confer distinct chemical reactivity and potential biological activity. Its iodinated pyrazole ring, piperidine moiety, and oxadiazole ring make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-[(4-iodopyrazol-1-yl)methyl]-N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]-1,2,4-oxadiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23IN6O2/c21-17-11-23-27(13-17)14-18-24-20(29-25-18)19(28)22-10-15-4-6-16(7-5-15)12-26-8-2-1-3-9-26/h4-7,11,13H,1-3,8-10,12,14H2,(H,22,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHJQBPOVSEGHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)CNC(=O)C3=NC(=NO3)CN4C=C(C=N4)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23IN6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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